
Comparative efficacy of Praliciguat and
Vericiguat in heart failure models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Praliciguat

Cat. No.: B610188 Get Quote

A Comparative Analysis of Praliciguat and
Vericiguat in Heart Failure
A detailed examination of two soluble guanylate cyclase stimulators, praliciguat and

vericiguat, in the context of heart failure treatment. This guide synthesizes available preclinical

and clinical data to offer a comparative perspective for researchers, scientists, and drug

development professionals.

Heart failure remains a significant global health challenge, necessitating the development of

novel therapeutic strategies. One promising avenue of research targets the nitric oxide (NO)-

soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway,

which is often impaired in heart failure. Praliciguat and vericiguat, both oral sGC stimulators,

have emerged as potential therapies. This guide provides a comparative overview of their

efficacy, mechanism of action, and clinical trial outcomes in heart failure models.

Mechanism of Action: A Shared Pathway
Both praliciguat and vericiguat are soluble guanylate cyclase (sGC) stimulators.[1][2] In heart

failure, endothelial dysfunction and oxidative stress lead to reduced nitric oxide (NO)

bioavailability and impaired sGC activity, resulting in decreased cyclic guanosine

monophosphate (cGMP) production.[3][4][5] This cGMP deficiency contributes to myocardial

and vascular dysfunction.[4] Praliciguat and vericiguat address this by directly stimulating

sGC, independent of NO, and also by sensitizing sGC to endogenous NO.[4][6] The
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subsequent increase in cGMP is believed to improve myocardial function and vascular tone.[4]

[5]
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Simplified signaling pathway of sGC stimulators.

Comparative Efficacy in Clinical Trials
Direct head-to-head clinical trials comparing praliciguat and vericiguat in heart failure are not

available. Therefore, a comparison must be drawn from their individual clinical development

programs, which have focused on different patient populations within the heart failure

spectrum.
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Vericiguat has been extensively studied in patients with heart failure with reduced ejection

fraction (HFrEF). The landmark Phase III VICTORIA trial demonstrated that vericiguat, on top

of standard of care, resulted in a 10% relative reduction in the primary composite outcome of

death from cardiovascular causes or first hospitalization for heart failure in patients with HFrEF

who had a recent worsening event.[7] The VICTOR trial, however, did not show a significant

benefit in a more stable, ambulatory HFrEF population.[8][9] In patients with heart failure with

preserved ejection fraction (HFpEF), the VITALITY-HFpEF and SOCRATES-PRESERVED

trials did not demonstrate a significant improvement in the primary endpoints, although some

improvement in quality of life was observed in the VITALITY trial.[10][11][12]

Praliciguat, on the other hand, was investigated in patients with HFpEF in the Phase II

CAPACITY HFpEF trial.[13] This study did not meet its primary endpoint of improved exercise

capacity as measured by cardiopulmonary exercise testing (CPET). While the drug was

generally well-tolerated, these findings did not support its further development for HFpEF.[13]

[14]
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Drug Trial Phase
Patient

Population

Primary

Endpoint
Outcome Reference

Vericiguat VICTORIA III

HFrEF with

recent

worsening

CV death

or first HF

hospitalizat

ion

Met (10%

relative risk

reduction)

[7][15][16]

VICTOR III
Ambulatory

HFrEF

CV death

or first HF

hospitalizat

ion

Not Met [8][9]

VITALITY-

HFpEF
IIb HFpEF

Change in

KCCQ

Physical

Limitation

Score

Not Met [10][11]

SOCRATE

S-

REDUCED

IIb HFrEF
Change in

NT-proBNP

Not Met

(dose-

dependent

reduction

observed)

[1][12]

SOCRATE

S-

PRESERV

ED

IIb HFpEF

Change in

NT-proBNP

and left

atrial

volume

Not Met [12]

Praliciguat
CAPACITY

HFpEF
II HFpEF

Change in

peak VO2
Not Met [13][14]

Preclinical Data in Heart Failure Models
Preclinical studies have provided the foundational evidence for the therapeutic potential of both

agents. In a Dahl salt-sensitive rat model of cardiorenal failure, praliciguat was shown to

reduce blood pressure, improve cardiorenal damage, and attenuate markers of inflammation
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and fibrosis.[17] Similarly, preclinical research with vericiguat in animal models of hypertension

and heart failure demonstrated dose-dependent anti-fibrotic and organ-protective effects.[1]

Experimental Protocols
A detailed understanding of the methodologies employed in the clinical trials is crucial for

interpreting the comparative efficacy.

VICTORIA Trial (Vericiguat)

Study Design: Randomized, placebo-controlled, double-blind, multicenter, event-driven trial.

[15]

Participants: Patients with chronic HFrEF (LVEF <45%) who had a recent worsening heart

failure event.[7]

Intervention: Vericiguat (starting at 2.5 mg daily, titrated to a target of 10 mg daily) or

placebo, in addition to standard of care.[15]

Primary Outcome: Time to first event of the composite of cardiovascular death or heart

failure hospitalization.[15]

CAPACITY HFpEF Trial (Praliciguat)

Study Design: Randomized, placebo-controlled, double-blind, phase 2 trial.[13]

Participants: Patients with HFpEF (LVEF ≥40%) and impaired exercise capacity.[13]

Intervention: Praliciguat 40 mg once daily or placebo for 12 weeks.[13][14]

Primary Outcome: Change from baseline in peak rate of oxygen consumption (peak VO2) as

measured by cardiopulmonary exercise testing (CPET).[13][14]
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VICTORIA Trial Workflow

CAPACITY HFpEF Trial Workflow

Patient Screening
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(Change in Peak VO2)

Click to download full resolution via product page

High-level experimental workflows for key clinical trials.

Safety and Tolerability
Both praliciguat and vericiguat have demonstrated acceptable safety profiles in clinical trials.

The most common adverse events associated with both drugs are related to their vasodilatory

effects and include hypotension, syncope, and headache.[10][13] Anemia has also been

reported as a potential adverse event with vericiguat.[4]

Adverse Event
Praliciguat

(CAPACITY HFpEF)

Vericiguat

(VICTORIA)
Reference

Hypotension 8.8% (vs 0% placebo)
9.1% (vs 7.9%

placebo)
[12][13]

Syncope
Not reported as

common

4.0% (vs 3.5%

placebo)
[12]

Dizziness
9.9% (vs 1.1%

placebo)

Not reported as

common
[13]

Headache
11% (vs 6.7%

placebo)

Not reported as

common
[13]

Anemia
Not reported as

common

7.6% (vs 5.7%

placebo)
[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b610188?utm_src=pdf-body-img
https://www.benchchem.com/product/b610188?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/14/11826
https://pubmed.ncbi.nlm.nih.gov/33079154/
https://thecvc.ca/wp-content/uploads/2017/01/VICTORIA-FAQs-Document.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9598881/
https://pubmed.ncbi.nlm.nih.gov/33079154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9598881/
https://pubmed.ncbi.nlm.nih.gov/33079154/
https://pubmed.ncbi.nlm.nih.gov/33079154/
https://thecvc.ca/wp-content/uploads/2017/01/VICTORIA-FAQs-Document.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Praliciguat and vericiguat are both sGC stimulators that target a key pathophysiological

pathway in heart failure. Based on the available evidence, vericiguat has demonstrated a

modest but significant clinical benefit in a specific high-risk population of patients with HFrEF. In

contrast, the clinical development of praliciguat for HFpEF was halted due to a lack of efficacy

in a Phase 2 trial. The differing outcomes are likely influenced by the distinct patient

populations studied (HFrEF vs. HFpEF) and potentially subtle differences in the

pharmacological properties of the two compounds. Further research, including potential head-

to-head trials, would be necessary to definitively establish the comparative efficacy and optimal

patient populations for these sGC stimulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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